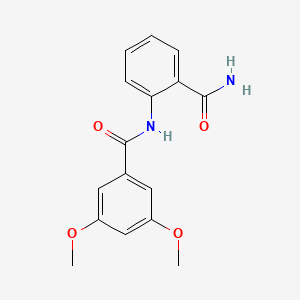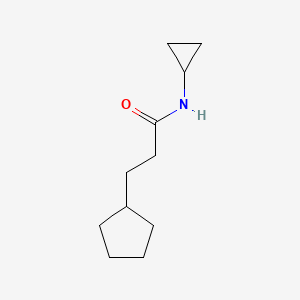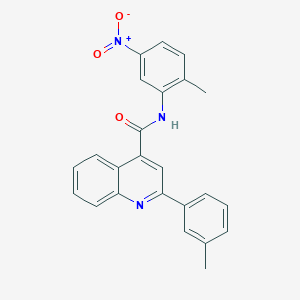
N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNQC , is a complex organic compound with a fascinating structure. Let’s break it down:
-
Quinoline Core: : The quinoline ring system serves as the backbone, consisting of a fused benzene and pyridine ring. This structural motif imparts unique properties to MNQC.
-
Substituents: : The compound bears two significant substituents:
2-Methyl-5-nitrophenyl group: Positioned at one end of the quinoline ring, this group contributes to MNQC’s color and reactivity.
3-Methylphenyl group: Attached to the other end of the quinoline ring, this group further modifies MNQC’s chemical behavior.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- MNQC can be synthesized via a condensation reaction between 2-methyl-5-nitroaniline and 3-methylbenzoic acid. The reaction typically occurs in an acidic medium.
- The amide linkage forms between the amino group of 2-methyl-5-nitroaniline and the carboxylic acid group of 3-methylbenzoic acid.
-
Industrial Production
- Industrial-scale production often employs continuous flow reactors or batch processes.
- Optimization of reaction conditions (temperature, solvent, catalysts) ensures high yields.
Chemical Reactions Analysis
MNQC participates in various chemical reactions:
Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a nitroso group.
Substitution: MNQC reacts with nucleophiles (e.g., amines, hydrazines) to form substituted derivatives.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline under suitable conditions.
Common reagents include:
Hydrogenation catalysts: (e.g., palladium on carbon) for reduction.
Strong acids: (e.g., sulfuric acid) for condensation reactions.
Major products:
- Reduction yields the corresponding amino derivative.
- Substitution leads to various MNQC derivatives with modified properties.
Scientific Research Applications
MNQC finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and reactivity.
Fluorescent Probes: MNQC derivatives exhibit fluorescence, making them useful for cellular imaging.
Material Science: Incorporation into polymers enhances their properties.
Mechanism of Action
- MNQC’s mechanism of action depends on its specific application.
- In anticancer research, it may interfere with DNA replication or inhibit specific enzymes.
- Further studies are needed to elucidate precise targets and pathways.
Comparison with Similar Compounds
- MNQC’s distinct features set it apart from other quinoline-based compounds.
- Similar compounds include quinoline carboxamides and nitro-substituted quinolines .
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-15-6-5-7-17(12-15)23-14-20(19-8-3-4-9-21(19)25-23)24(28)26-22-13-18(27(29)30)11-10-16(22)2/h3-14H,1-2H3,(H,26,28) |
InChI Key |
DCGKPYNARPVFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977009.png)
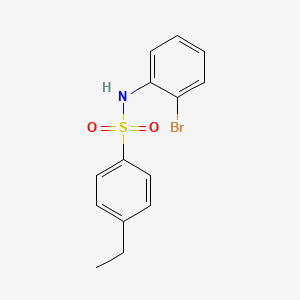
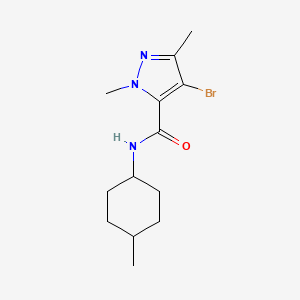


![2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10977043.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide](/img/structure/B10977049.png)
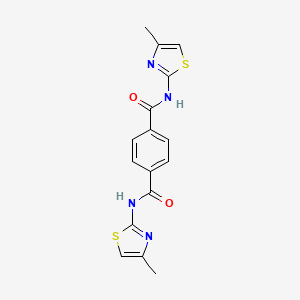
![6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977067.png)
![propyl 2-[(phenylcarbamoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10977075.png)
